N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at the 1-position with a 2-hydroxy-2-(2-methoxyphenyl)ethyl group and at the 4-position with a carboxamide linked to a 4-bromo-3-methylphenyl moiety.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-12-9-13(7-8-15(12)20)21-19(26)16-10-24(23-22-16)11-17(25)14-5-3-4-6-18(14)27-2/h3-10,17,25H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRYCNYSLZYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.
Substitution Reactions:
Amide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C).
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
The compound's structure suggests potential pharmacological properties, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacteria and fungi. Studies have shown that derivatives of triazole compounds can effectively combat both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens .
Anticancer Properties
The triazole moiety is also associated with anticancer activity. Compounds similar to N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide have been evaluated for their effects on cancer cell lines, demonstrating significant cytotoxic effects against various types of cancer, including breast and colon cancers . The mechanism often involves the induction of apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the interaction between the compound and specific receptors or enzymes involved in disease processes, enhancing the understanding of its therapeutic potential .
Case Study 1: Antimicrobial Evaluation
In a recent study, derivatives of triazole compounds were synthesized and screened for antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced efficacy against resistant strains of bacteria .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of similar triazole derivatives using MCF7 breast cancer cell lines. The study employed the Sulforhodamine B assay to evaluate cell viability post-treatment with varying concentrations of synthesized compounds. Results showed a dose-dependent response indicating substantial cytotoxicity at higher concentrations .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with key analogues, focusing on substituents and functional groups:
Key Observations:
- Halogen vs. Polar Groups : The target compound’s bromo group may facilitate halogen bonding in target binding, contrasting with chloro () or fluoro () substituents, which offer smaller steric profiles and higher electronegativity.
- Hydroxy Group: Unique to the target compound and ’s analogue, this group could enhance hydrogen-bonding interactions compared to non-hydroxylated derivatives (e.g., ).
- Amide Substituents: The 4-bromo-3-methylphenyl group in the target compound provides bulkiness and lipophilicity, whereas cyclopropylmethyl () or quinoline () groups alter steric and electronic properties.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The bromo and methoxy groups in the target compound likely increase logP compared to analogues with polar groups (e.g., amino in or ethoxy in ). This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The hydroxy group in the target compound could undergo phase II conjugation (e.g., glucuronidation), whereas cyclopropylmethyl () or aromatic systems () might resist oxidative metabolism .
Biological Activity
N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₉BrN₄O₃
- Molecular Weight : 431.3 g/mol
- CAS Number : 1396798-96-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . The minimal inhibitory concentrations (MICs) against various microorganisms provide insights into its efficacy. For instance:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Enterococcus faecalis | 12.5 - 50.0 |
| Similar Triazole Derivatives | Various Gram-positive and Gram-negative Bacteria | 6.25 - 100 |
The compound demonstrated significant antibacterial activity against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL, indicating its potential as an antibacterial agent .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated in vitro against various cancer cell lines. For example:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| A-431 (human epidermoid carcinoma) | <10 |
| Jurkat (human T-cell leukemia) | <15 |
These results suggest that the compound exhibits potent cytotoxicity against these cancer cell lines, potentially through apoptosis induction mechanisms .
The mechanisms underlying the biological activities of triazole compounds are multifaceted. The presence of the triazole ring is crucial for their interaction with biological targets. For instance, it has been suggested that these compounds may inhibit key enzymes involved in microbial cell wall synthesis or interfere with DNA replication in cancer cells.
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study focused on triazole derivatives showed that modifications to the phenyl ring significantly influenced antimicrobial potency. The presence of electron-donating groups enhanced activity against resistant bacterial strains .
- Cytotoxicity Profiles : Research indicated that compounds with similar structures to this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, underscoring the importance of structural features in determining biological activity .
Q & A
Q. How can the synthetic yield of this compound be optimized for laboratory-scale production?
- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For triazole-containing analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed. Evidence from triazole synthesis (e.g., stepwise condensation and azide reactions in and ) suggests that using anhydrous solvents (e.g., DMF) and controlled heating (60–80°C) improves yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, particularly the bromophenyl and methoxyphenyl groups.
- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group (e.g., as in , where single-crystal studies validated bond angles and torsional strain).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~450–500 g/mol range for similar triazole carboxamides in and ) .
Q. How does low aqueous solubility impact experimental design in biological assays?
- Methodological Answer : Low solubility (common in triazole derivatives, as noted in ) necessitates the use of co-solvents (e.g., DMSO ≤1% v/v) or formulation aids (e.g., cyclodextrins). Pre-assay solubility screening via dynamic light scattering (DLS) or nephelometry is recommended. For in vitro studies, ensure solvent compatibility with cell lines to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition potency be resolved across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Conduct a meta-analysis comparing:
- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., highlights isoform-specific activity).
- Inhibition Assay Type : Fluorescence-based vs. radiometric assays. Validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics). Adjust for batch-to-batch compound purity variations via HPLC validation .
Q. What strategies mitigate metabolic instability in preclinical models?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism, as seen in trifluoromethyl analogs ().
- Prodrug Design : Modify the hydroxyethyl group to a hydrolyzable ester (e.g., acetyl-protected) for sustained release.
- In Silico Prediction : Use tools like ADMET Predictor™ to identify metabolic hot spots (e.g., CYP450-mediated oxidation sites) .
Q. How can structure-activity relationship (SAR) studies improve selectivity for target enzymes?
- Methodological Answer :
- Substituent Scanning : Systematically vary the 4-bromo-3-methylphenyl and 2-methoxyphenyl groups (e.g., replace bromine with chlorine or methoxy with ethoxy).
- Molecular Docking : Map interactions with enzyme active sites (e.g., hydrophobic pockets vs. polar residues). shows cyclopentyl substitution enhances carboxamide binding affinity.
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., ’s trifluoromethyl group enhances lipophilicity) .
Q. What experimental designs address off-target effects in cellular models?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Validate target specificity by comparing wild-type vs. gene-edited cell lines.
- Phosphoproteomics : Use mass spectrometry to identify unintended kinase inhibition.
- Dose-Response Profiling : Establish a steep Hill slope (>2) to confirm on-target dominance (e.g., ’s selective enzyme inhibition) .
Future Research Directions
- Mechanistic Studies : Elucidate the role of the hydroxyethyl group in membrane permeability via molecular dynamics simulations.
- Therapeutic Expansion : Explore anti-inflammatory activity (e.g., COX-2 inhibition) given structural similarity to triazole-based NSAIDs.
- Synthetic Automation : Implement flow chemistry () for reproducible scale-up and parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
